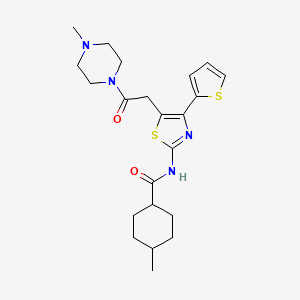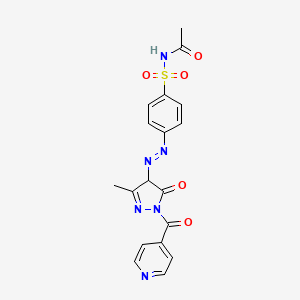![molecular formula C11H11NOS2 B12302925 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona es un compuesto químico que pertenece a la clase de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos. Este compuesto presenta un anillo de tiazolidina, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, y un grupo fenilo unido al cuarto carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona típicamente implica la reacción de un derivado de tiazolidina con un reactivo que contiene fenilo bajo condiciones específicas. Un método común implica la ciclización de una tioamida con una α-halo cetona en presencia de una base. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol a temperaturas elevadas para facilitar la formación del anillo de tiazolidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización o la cromatografía también se pueden emplear para lograr la calidad de producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el anillo de tiazolidina se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El grupo fenilo puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean.
Sustitución: Reactivos electrófilos como el bromo o el ácido nítrico se pueden utilizar para la sustitución aromática.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de fenilo bromados o nitrados.
Aplicaciones Científicas De Investigación
1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente por sus efectos antiinflamatorios y antidiabéticos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, su actividad antimicrobiana podría deberse a la inhibición de la síntesis de la pared celular bacteriana, mientras que sus propiedades anticancerígenas podrían implicar la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(4S)-4-Fenil-2-tioxo-3-oxazolidinil]etanona
- 1-[(4R)-4-Fenil-2-tioxo-3-tiazolidinil]etanona
Singularidad
1-[(4S)-4-Fenil-2-tioxo-3-tiazolidinil]etanona es única debido a su estereoquímica específica y la presencia de átomos de azufre y nitrógeno en el anillo de tiazolidina. Esta característica estructural contribuye a sus distintas actividades biológicas y la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos.
Propiedades
Fórmula molecular |
C11H11NOS2 |
|---|---|
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clave InChI |
JMFXRMBPKFNSGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)


![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)
![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
